molecular formula C10H10N2 B018026 3-Methyl-4-phenyl-1H-pyrazole CAS No. 13788-84-6

3-Methyl-4-phenyl-1H-pyrazole

Cat. No.: B018026
CAS No.: 13788-84-6
M. Wt: 158.2 g/mol
InChI Key: XTXZCNATVCIKTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-phenyl-1H-pyrazole, also known as this compound, is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Molecular-Electronic Structures : Isomers of 3-Methyl-4-phenyl-1H-pyrazole are used in studying complex sheets and chains of edge-fused rings in molecular-electronic structures (Portilla et al., 2007).

  • Organic Crystalline Solids : These compounds are involved in the development of highly efficient organic crystalline solids with deep-blue ESIPT fluorescence, offering novel insights into the mechanism of ESIPT fluorescence (Tang et al., 2016).

  • Pharmacological Applications : They have potential in toxicity assessment, tumor inhibition, and antioxidant activities (Faheem, 2018). Also, they serve as important intermediates for the synthesis of biologically active compounds, including small molecular targeted anticancer drugs (Liu et al., 2017).

  • Agrochemical and Medicinal Chemistry : These compounds find applications in these industries as pesticides, anti-inflammatory medications, and antitumor drugs (Lam et al., 2022).

  • Antibacterial and Antitumor Agent : They show potential as antibacterial and antitumor agents (Hamama et al., 2012).

  • DNA Binding and Antibacterial Activities : Derivatives of this compound and their metal complexes exhibit DNA binding and antibacterial activities against pathogenic organisms (Kirthan et al., 2020).

  • Apoptosis Inducer : These compounds are recognized as potent apoptosis inducers (Kumar et al., 2017).

  • Protein Kinase B Inhibitors : They have been identified as novel, low molecular weight inhibitors of protein kinase B using fragment-based screening techniques (Saxty et al., 2007).

  • Antimicrobial Properties : Exhibiting inhibitory effects against pathogenic yeast and mold (Farag et al., 2008).

  • Antioxidant Studies : Novel pyrazole derivatives show antioxidant properties, useful in in vitro studies (Naveen et al., 2021).

  • Antibacterial Evaluation : Some azetidinone derivatives display promising antibacterial activities (Chopde et al., 2012).

  • Electro-Organic Synthesis : Used in the electrocatalyzed N-N coupling and ring cleavage reaction for synthesizing new heterocyclic compounds (Zandi et al., 2021).

  • Textile Finishing : Incorporated in chitosan liposomal emulsions for antimicrobial cotton fabrics (Nada et al., 2018).

  • Corrosion Inhibitors : Shows high efficiency as corrosion inhibitors with antibacterial activities (Sayed et al., 2018).

  • Analgesic and Anti-inflammatory Activity : Certain compounds show analgesic and anti-inflammatory activity comparable to phenylbutazone (Daidone et al., 1991).

  • Environmentally Friendly Synthesis : Used in environmentally friendly synthesis of biopolymer-based solid acid catalysts (Mosaddegh et al., 2010).

  • Spectral and Theoretical Studies : Subject to structural, spectral, and theoretical investigations (Viveka et al., 2016).

  • Study of Tautomerism : Analyzed for tautomerism in solution and solid state (Cornago et al., 2009).

Safety and Hazards

While specific safety and hazard data for “3-Methyl-4-phenyl-1H-pyrazole” was not found, it’s important to handle all chemical substances with care. Personal protective equipment should be worn and adequate ventilation should be ensured .

Future Directions

Pyrazoles, including “3-Methyl-4-phenyl-1H-pyrazole”, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their diverse biological activities make them promising candidates for the development of new therapeutic agents . Future research could focus on exploring their potential applications in these areas and developing more efficient synthesis methods .

Mechanism of Action

Target of Action

3-Methyl-4-phenyl-1H-pyrazole is known for its diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The compound’s primary targets are the Leishmania aethiopica clinical isolate and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively, which are communicable, devastating, and neglected tropical diseases affecting more than 500 million people worldwide .

Mode of Action

The compound interacts with its targets by inhibiting key enzymes, leading to the disruption of essential biological processes. For instance, it has been suggested that these compounds act via inhibition of the reverse transcriptase enzyme , thus inhibiting viral replication . In the case of Leishmania aethiopica, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Biochemical Pathways

It is known that the compound’s antileishmanial and antimalarial activities involve the disruption of essential biological processes in the target organisms

Result of Action

The result of the action of this compound is the inhibition of the growth and replication of the target organisms, leading to their eventual death . For instance, the compound displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .

Properties

IUPAC Name

5-methyl-4-phenyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-8-10(7-11-12-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTXZCNATVCIKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90160349
Record name 3-Methyl-4-phenylpyrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13788-84-6
Record name 3-Methyl-4-phenylpyrazol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013788846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyl-4-phenylpyrazol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90160349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-4-phenyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-phenyl-1H-pyrazole
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-phenyl-1H-pyrazole
Reactant of Route 3
Reactant of Route 3
3-Methyl-4-phenyl-1H-pyrazole
Reactant of Route 4
Reactant of Route 4
3-Methyl-4-phenyl-1H-pyrazole
Reactant of Route 5
Reactant of Route 5
3-Methyl-4-phenyl-1H-pyrazole
Reactant of Route 6
Reactant of Route 6
3-Methyl-4-phenyl-1H-pyrazole
Customer
Q & A

Q1: What is the role of 3-Methyl-4-phenyl-1H-pyrazole in the synthesis described in the research?

A1: this compound acts as a reagent in the synthesis of methyl 7-arylcarbamoyl-6-benzoyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylates. It specifically reacts with methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates in an inert aprotic solvent to form the target compounds []. This suggests its utility in building complex heterocyclic systems with potential pharmacological applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.